molecular formula C12H10FNO2S B1671179 N-(4-fluorophenyl)benzenesulfonamide CAS No. 312-63-0

N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B1671179
CAS No.: 312-63-0
M. Wt: 251.28 g/mol
InChI Key: AZORQGXJAXEIGC-UHFFFAOYSA-N
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Description

ELN484228, also known as N-(4-Fluorophenyl)benzenesulfonamide, is a cell-permeable phenylsulfonamide compound. It is primarily known for its ability to bind to monomeric alpha-synuclein, a protein implicated in Parkinson’s disease. This compound has shown potential in reversing alpha-synuclein-induced impairments in cellular models, making it a promising candidate for therapeutic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ELN484228 involves the reaction of 4-fluoroaniline with benzenesulfonyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: 4-fluoroaniline and benzenesulfonyl chloride.

    Solvent: Anhydrous dichloromethane.

    Base: Triethylamine.

    Temperature: Room temperature.

    Reaction Time: Several hours.

The product, N-(4-Fluorophenyl)benzenesulfonamide, is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for ELN484228 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

ELN484228 primarily undergoes substitution reactions due to the presence of the sulfonamide group. It can also participate in various organic transformations, including:

    Nucleophilic substitution: The fluorine atom on the phenyl ring can be replaced by other nucleophiles.

    Electrophilic aromatic substitution: The phenyl ring can undergo reactions with electrophiles, leading to further functionalization.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new sulfonamide derivative, while electrophilic aromatic substitution with bromine would produce a brominated sulfonamide .

Scientific Research Applications

Medicinal Chemistry Applications

Progesterone Receptor Antagonism:
N-(4-fluorophenyl)benzenesulfonamide derivatives have been investigated as nonsteroidal progesterone receptor (PR) antagonists. The benzenesulfonanilide skeleton serves as a promising scaffold for developing PR antagonists, which are crucial in treating conditions like uterine leiomyoma, endometriosis, and certain cancers. Research indicates that specific derivatives exhibit potent PR-antagonistic activity, with some displaying submicromolar IC50 values, indicating high efficacy in inhibiting PR activity .

Cancer Treatment:
The compound has been studied for its role in inhibiting Mer kinase, which is implicated in various cancers, including leukemia and solid tumors. Inhibitors of Mer kinase have shown potential in reducing tumor growth and enhancing the effectiveness of other cancer treatments. For example, UNC1062, a related compound, demonstrated significant anti-tumor effects in preclinical models by inhibiting Mer phosphorylation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives against multidrug-resistant strains of Mycobacterium abscessus and Mycobacterium tuberculosis. These compounds have shown superior activity compared to traditional antibiotics, making them candidates for further development as antimicrobial agents. The presence of functionalized imidazole groups enhances their efficacy against resistant strains .

Pharmacological Insights

α-Synuclein Inhibition:
this compound has been identified as an α-synuclein blocker. α-Synuclein is a protein associated with neurodegenerative diseases such as Parkinson's disease. By inhibiting this protein, the compound could potentially contribute to therapeutic strategies aimed at managing or preventing neurodegeneration .

Table 1: Summary of Biological Activities

Activity Target Efficacy Reference
Progesterone Receptor AntagonismProgesterone ReceptorSubmicromolar IC50 values
Cancer TreatmentMer KinaseSignificant tumor inhibition
Antimicrobial ActivityMycobacterium speciesSuperior to reference antibiotics
α-Synuclein Inhibitionα-SynucleinPotential therapeutic candidate

Case Studies

  • Development of Nonsteroidal PR Antagonists:
    A study focused on synthesizing various benzenesulfonamide derivatives to evaluate their PR antagonistic activity. The findings revealed that specific modifications to the sulfonamide structure significantly enhanced binding affinity and selectivity towards PR over androgen receptors .
  • Antimicrobial Efficacy Against Resistant Strains:
    Research conducted on novel benzenesulfonamide derivatives showed promising results against multidrug-resistant Mycobacterium abscessus. The study emphasized the need for further optimization to enhance their antimicrobial properties and explore their mechanisms of action .
  • Inhibition of Mer Kinase in Cancer Models:
    A preclinical investigation into the effects of UNC1062 (a derivative related to this compound) demonstrated its ability to inhibit Mer kinase effectively, leading to reduced tumor growth in xenograft models. This highlights the potential for developing targeted therapies using this class of compounds .

Mechanism of Action

ELN484228 exerts its effects by binding to pocket I of the monomeric alpha-synuclein. This binding reverses alpha-synuclein-induced impairments in phagocytosis and vesicular dynamics. The compound reduces the translocation of alpha-synuclein to the synaptic region, thereby protecting neurons from alpha-synuclein-induced toxicity . The molecular targets and pathways involved include the modulation of vesicle trafficking and the protection of dopaminergic neurons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ELN484228 is unique due to its specific binding affinity for monomeric alpha-synuclein and its ability to reverse alpha-synuclein-induced impairments. This makes it particularly valuable for research into neurodegenerative diseases like Parkinson’s disease .

Biological Activity

N-(4-fluorophenyl)benzenesulfonamide, also known as 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide (4-FBS), is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H10FNO2SC_{12}H_{10}FNO_2S and is characterized by the presence of a fluorine atom attached to a phenyl ring, which plays a crucial role in its biological activity. The sulfonamide group is known for its ability to interact with various biological targets, making this compound a subject of interest in medicinal chemistry.

Research indicates that this compound acts primarily through inhibition of carbonic anhydrase (CA), an enzyme that regulates bicarbonate and pH levels in biological systems. This inhibition has been linked to enhanced dopaminergic tone and normalization of neuroplasticity, particularly in the context of drug addiction and behavioral sensitization.

Case Study: Nicotine-Induced Behavioral Sensitization

A significant study explored the effects of 4-FBS on nicotine-induced behavioral sensitization in mice. The study involved administering varying doses of 4-FBS (20, 40, and 60 mg/kg) alongside nicotine. Key findings included:

  • Locomotor Activity : All doses of 4-FBS significantly attenuated nicotine-induced locomotor activity.
  • Adenosine Levels : The highest dose (60 mg/kg) resulted in a marked decrease in adenosine levels in the striatum, suggesting a potential mechanism for its effects on behavior .

Biological Activities

The compound exhibits several biological activities that are noteworthy:

  • Antioxidant Activity : this compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in various cellular models.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of benzenesulfonamide, including this compound, possess antibacterial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest strong efficacy against pathogens like E. coli and C. albicans.
  • Cardiovascular Effects : In isolated rat heart models, related sulfonamides have shown potential to influence perfusion pressure and coronary resistance, indicating cardiovascular implications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Behavioral Reduced locomotor activity in nicotine-sensitized mice
Antioxidant Protective effects against oxidative stress
Antimicrobial Effective against E. coli, C. albicans
Cardiovascular Decreased perfusion pressure in isolated hearts

Properties

IUPAC Name

N-(4-fluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZORQGXJAXEIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304155
Record name N-(4-fluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-63-0
Record name 312-63-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164389
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-fluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-fluorophenyl)benzenesulfonamide
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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-fluorophenyl)benzenesulfonamide
N-(4-fluorophenyl)benzenesulfonamide
N-(4-fluorophenyl)benzenesulfonamide
N-(4-fluorophenyl)benzenesulfonamide
N-(4-fluorophenyl)benzenesulfonamide
N-(4-fluorophenyl)benzenesulfonamide

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